3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid
Overview
Description
3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid is an organic compound with the molecular formula C14H10N2O5. It is characterized by the presence of three benzoyl groups and a nitro group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of benzoic acid derivatives, followed by amide formation through reaction with benzoyl chloride . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and basic conditions for amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with aromatic residues in proteins contributes to its activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic Acid is unique due to its specific arrangement of benzoyl and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O6/c25-19(13-5-4-8-16(12-13)24(29)30)23-18-10-2-1-9-17(18)20(26)22-15-7-3-6-14(11-15)21(27)28/h1-12H,(H,22,26)(H,23,25)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHDMUYBVGDECG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330099 | |
Record name | 3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200584 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
444145-60-2 | |
Record name | 3-[[2-[(3-nitrobenzoyl)amino]benzoyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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